1-Propylpyrazole-3-sulfonyl chloride
Overview
Description
1-Propylpyrazole-3-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides, which are known for their reactivity and utility in various chemical syntheses. This compound features a pyrazole ring substituted with a propyl group at the 1-position and a sulfonyl chloride group at the 3-position. Sulfonyl chlorides are valuable intermediates in organic synthesis due to their ability to form sulfonamides, sulfonates, and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1-propylpyrazole using chlorosulfonic acid (ClSO₃H). The reaction typically involves adding chlorosulfonic acid to 1-propylpyrazole under controlled temperature conditions, usually between -20°C to 0°C, in a solvent such as chloroform (CHCl₃). The reaction is highly exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels equipped with mechanical stirrers, reflux condensers, and dropping funnels. The reaction mixture is heated to 140-160°C for an extended period, typically around 12 hours, to ensure complete conversion of the starting material to the desired sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Common solvents include chloroform, dichloromethane, and acetonitrile.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
1-Propylpyrazole-3-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-propylpyrazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with different substituents on the pyrazole ring.
1,3,5-Trialkyl-1H-pyrazole-4-sulfonyl chlorides: These compounds have multiple alkyl groups on the pyrazole ring and exhibit similar reactivity.
Uniqueness: 1-Propylpyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its propyl group at the 1-position and sulfonyl chloride at the 3-position make it a valuable intermediate for synthesizing diverse chemical entities .
Properties
IUPAC Name |
1-propylpyrazole-3-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-4-9-5-3-6(8-9)12(7,10)11/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWHIVZUZGPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265093 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-83-8 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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